molecular formula C19H19NO4 B8252188 Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate

Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate

Cat. No.: B8252188
M. Wt: 325.4 g/mol
InChI Key: XCYQGBSNMOMZEX-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate is a synthetic organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . This compound features a cubane core, which is a highly strained, cubic hydrocarbon structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate typically involves multiple steps, starting with the preparation of the cubane core. The cubane structure can be synthesized through a series of cyclization reactions, often involving the use of strong bases and high temperatures . The subsequent steps involve the functionalization of the cubane core to introduce the carbamoyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane core provides a rigid framework that can interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological pathways. The hydroxyl and carbamoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-hydroxyethyl)carbamoyl)cubane-1-carboxylate
  • Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cyclohexane-1-carboxylate
  • Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)benzene-1-carboxylate

Uniqueness

Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate is unique due to its cubane core, which imparts rigidity and stability to the molecule. This makes it distinct from other similar compounds that may have more flexible or less strained structures .

Properties

IUPAC Name

methyl 4-[(2-hydroxy-1-phenylethyl)carbamoyl]cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-17(23)19-13-10-14(19)12-15(19)11(13)18(10,12)16(22)20-9(7-21)8-5-3-2-4-6-8/h2-6,9-15,21H,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYQGBSNMOMZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)NC(CO)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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